Journal Name:Trends in Analytical Chemistry
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IF:0
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Trends in Analytical Chemistry ( IF 0 ) Pub Date: 2023-06-07 , DOI:
10.1007/s12598-022-02213-9
Ni-rich cathode materials will be primarily used as next-generation high-specific energy cathode materials in lithium-ion batteries. However, residual Li formation and cracking considerably restrict the wide application of these materials. To address the issues related to cracking, micro-sized single-crystal cathode materials without internal grain boundaries are proposed. In this study, we constructed a thin LiBO2 layer on the single-crystal LiNi0.83Co0.07Mn0.10O2 particles by solvent-free H3BO3 modification. The residual Li on the material surface decreased by 14% through the reaction of LiOH/Li2CO3 and H3BO3. The coated materials exhibited higher initial Coulombic efficiency (88.44%), higher reversible capacity (213.4 mAh·g−1 at 0.1C), and better cycling performance (91.31% retention over 50 cycles within 3.0–4.3 V at 1.0C) than the unmodified materials. Using the galvanostatic intermittent titration technique, electrochemical impedance spectroscopy (EIS), and inductively coupled plasma-optical emission spectroscopy (ICP-OES), we reveal the mechanism by which the electrochemical properties are improved upon H3BO3 modification. The superior electrochemical performances are associated with increased Li+ conductivity, lower charge transfer impedance, and suppressed transition metal dissolution. Therefore, this study demonstrates the importance of surface modification in obtaining Ni-rich single-crystal materials with enhanced performance.Graphical Abstract
Trends in Analytical Chemistry ( IF 0 ) Pub Date: 2023-06-02 , DOI:
10.1007/s12598-022-02253-1
Molybdenum dioxide has aroused a wide concern as anode material for lithium-ion batteries (LIBs) due to its high theoretical capacity and high density. However, it still faces the problems of large volume changes and low electronic conductivities, which limits its practical application. Herein, necklace-like N-doped carbon nanofibers encapsulating MoO2 nanospheres (MoO2@NCNFs) with Mo–C bonding have been designed to address these issues. The rational design carbon coating structure can not only enhance the electron transfer, but also markedly strengthen structural stability. As expected, the as-prepared electrode showed superior lithium storage capacity, including a high specific capacity of 1120 mAh·g−1 at 0.1 A·g−1, and good rate performance of 502 mAh·g−1 at 4.0 A·g−1 and a prolonged cycling stability of 490 mAh·g−1 capacity retention over 3000 cycles at 4.0 A·g−1.Graphical abstract
Trends in Analytical Chemistry ( IF 0 ) Pub Date: 2023-05-20 , DOI:
10.1007/s12598-023-02275-3
Ultra-high purity Yb2O3 is the critical material of many high-tech materials such as laser glass and fiber, in which impurities seriously affect the laser color quality, intensity and power. In order to reduce the influence of impurities on the properties of laser materials, the purification process of Yb2O3 was studied by comparing two kinds of resins (RT-1 and RS-1) using improved ion-exchange chromatography (IEC) method. In this study, through the synergistic improvement of resin structure and eluting system, the environmental pollution caused by ammonia water in the traditional IEC method was reduced, and the requirements of high temperature and pressure were cut. The ion exchange behavior and impurity removal mechanism in the resin column during the loading and eluting process were compared and analyzed. The experimental results show that RS-1 resin is all superior to RT-1 resin in elements selectivity, ion exchange capacity and impurities removal rate. After separation and purification by IEC with RS-1 resin, the total removal rate of rare earth impurities was 77.59% and that of non-rare earth impurities was 95.86% when Yb recovery was more than 70%, both higher than that of RT-1 resin (73.26% and 83.18%). This indicates that the improved IEC method is very effective in separating and removing different metal impurities from Yb2O3. The pilot test results of IEC method separating and purifying Yb2O3 with RS-1 resin show that the purity of Yb2O3 can be increased from 99.9929% to 99.9997% by IEC method. It has exhibited huge potential of preparing ultra-high purity Yb2O3, especially the deep removal of non-rare earth impurities.Graphical abstract
Trends in Analytical Chemistry ( IF 0 ) Pub Date: 2023-07-21 , DOI:
10.1007/s12598-023-02320-1
The valence band offset between Cs2AgBiBr6 and hole transport layer (HTL) is approximately 1.00 eV, which results in high energy loss and is identified as one of the bottle necks of Cs2AgBiBr6 perovskite solar cell (PSC) for achieving high power conversion efficiency (PCE). To tackle this problem, we propose the optimization of the energy level alignment by designing and synthesizing novel deep-level hole transport materials (HTMs). The sole introduction of deep-level HTMs successfully reduces the valence band offset between Cs2AgBiBr6 and HTL, but induces the increased valence band offset at HTL/Au interface, limiting the PCE improvement. To further solve the problem and improve the PCE, the gradient energy level arrangement is constructed by combining the newly developed deep-level HTM 6,6'-(3-((9,9-dimethyl-9H-fluoren-3-yl)(4-methoxyphenyl)amino)thiophene-2,5-diyl)bis(N-(9,9-dimethyl-9H-fluoren-2-yl)-N,9-bis(4-methoxyphenyl)-9H-carbazol-3-amine) (TF) with 2,2',7,7'-tetrakis(N,N’-di-pmethoxyphenylamine)-9,9-spirobifluorene (Spiro-OMeTAD). Through optimization, an impressive PCE of 3.50% with remarkably high open-circuit voltage (Voc) and fill factor (FF) is achieved, qualifying it among the best pristine Cs2AgBiBr6 PSCs.Graphical abstract
Trends in Analytical Chemistry ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1007/s12598-023-02341-w
To develop a new compound heat treatment process for improving the mechanical properties of die-cast Al alloys, this study investigated the effects of cryogenic, solution and aging compound treatment on the microstructure and mechanical properties of die-cast Al alloys. The characterization methods used were optical microscopy (OM), scanning electron microscopy (SEM), transmission electron microscopy (TEM), electron backscatter diffraction (EBSD), and tensile tests; and the Image Pro Plus software was used for statistical analysis. The results indicated that compared with T6 heat treatment, the compound heat treatment process consisting of cryogenic treatment (−196 °C for 12 h), solid solution treatment (476 °C for 22 min), and aging (159 °C for 403 min) significantly enhanced the mechanical properties of the die-cast Al alloys. For instance, the tensile strength increased from 224.3 to 249.5 MPa; the hardness increased from HV 110.5 to HV 124.6, and the elongation increased from 6.28% to 7.72%, which in relative terms corresponds to 11.2%, 12.8% and 22.9%, respectively. The compound heat treatment process of the alloy led to significant refinement of its α-Al phases. In addition, Si phases tended to be more ellipsoidal or granular, while the tips of Fe-containing phases became rounded, which played a key role in enhancing the mechanical properties and microstructure stability of the alloys.Graphical abstract
Trends in Analytical Chemistry ( IF 0 ) Pub Date: 2023-07-06 , DOI:
10.1007/s12598-023-02279-z
Fascinating with high specific capacity and moderate lithiation potential, SnOx-based materials have been intensively investigated as one of the most promising anodes for lithium-ion batteries. However, due to poor cycling stability, sluggish reaction kinetics, and limited electrochemical reaction reversibility, the development of SnOx-based anodes has been hindered. And the current preparation and modification routes for SnOx-based anodes lack direct and specific illustration. Herein, modification routes for SnOx-based anodes have been emphasized. Firstly, to provide more direct instructions, the tuning routes of morphological structure for SnOx-based electrodes (including slurry-based and self-supported) have been thoroughly discussed from the preparation perspective. Secondly, according to the properties of SnOx-based anodes, the phase structure design ideas have also been properly classified and organized for addressing chemical reaction kinetics or thermodynamic issues. Finally, for future-oriented studies, new insights into the development and commercialization prospects of SnOx-based anodes are also provided. This review, with comprehensive information on SnOx-based anodes, aims to bring more specific guidance and valuable inspiration for peer researchers who are promoting the application of SnOx-based materials for energy conversion and storage devicesGraphical Abstract
Trends in Analytical Chemistry ( IF 0 ) Pub Date: 2023-06-23 , DOI:
10.1007/s12598-023-02315-y
TiNb2O7 is an advanced anode material for high-energy density lithium-ion batteries (LIBs) due to its considerable specific capacity and satisfactory safety. However, its rate capability is limited by its poor ionic conductivity and electronic conductivity. To solve this problem, TiNb2O7 with W6+ doping was synthesized by a convenient solid-state method. The doping of W6+ will lead to arranging cation mixing and charge compensation. The cation rearrangement creates a new Li-conductive environment for lithiation, resulting in a low-energy barrier and the fast Li+ storage/diffusion. The results show that the Li+ diffusion coefficient of W0.06Ti0.91Nb2O7 is increased by 9.96 times greater than that of TiNb2O7. Besides, as the calculation proves, due to the partial reduction of the Nb5+ and Ti4+ caused by charge compensation, W6+ doping results in low charge transfer resistance and excellent electronic conductivity. Moreover, W6+ doping accounts for a high pseudocapacitive contribution. At the scan rate of 1 mV·s−1, the pseudocapacitive contribution for TiNb2O7 is 78%, while that for W0.06Ti0.91Nb2O7 increases to 83%. The reversible specific capacity of W0.06Ti0.91Nb2O7 after 600 cycles is maintained at 148.90 mAh·g−1 with a loss of only 16.37% at 10.0C. Also, it delivers a commendable capacity of 161.99 mAh·g−1 at 20.0C. Even at 30.0C, it still retains a satisfactory capacity of 147.22 mAh·g−1, much higher than TiNb2O7 (97.49 mAh·g−1). Our present study provides ideas for the development of electrode materials for lithium-ion batteries.Graphical abstract
Trends in Analytical Chemistry ( IF 0 ) Pub Date: 2023-05-12 , DOI:
10.1007/s12598-023-02282-4
Bulk modulus is an important mechanical property in the optimal design and selection of intermetallic compounds. In this study, bulk modulus datasets of intermetallic compounds were collected, and the features affecting the bulk modulus of intermetallics were screened via feature engineering. Three features Bcal, dBavg, and TIE (corresponding to calculated bulk modulus, mean bulk modulus, and third ionization energy, respectively) were found to be the dominant factors influencing bulk modulus and can be extended to other multi-component alloys. Particularly, we predicted the bulk modulus with an accuracy of 95% using surrogate machine learning models with the selected features, and these features were also demonstrated to be effective for high-entropy alloys. Moreover, symbolic regression provided an expression for the relationship between bulk modulus and the screened features. The machine learning models provide a new approach for optimizing and predicting the bulk moduli of intermetallic compounds.Graphical abstract
Trends in Analytical Chemistry ( IF 0 ) Pub Date: 2023-04-27 , DOI:
10.1007/s12598-022-02254-0
The high-speed advances in electromagnetic (EM) wave and laser detection technology have accelerated the innovation of absorbing materials toward specific multi-band compatibility. It is difficult to achieve dual absorption of EM waves and near-infrared lasers by absorbing materials in a single frequency band; the design of high-performance laser-EM wave multi-band compatible absorbing materials is imminent. Herein, ErBO3@ATO (erbium borate/antimony-doped tin oxide) porous composite microspheres with an average size of 15–20 μm are produced solvothermal method and self-assembly, which exhibit excellent laser-EM wave compatible absorption. The porous structure on the surface of ErBO3 microspheres provides heterogeneous nucleation sites for ATO particle deposition. The minimum reflectivity of the composite for 1.06 and 1.54 μm lasers is 9.59% and 4.79%, which is 0.57% and 3.78% lower than those of pure ATO particles, respectively. The composites containing 70 wt% porous ErBO3@ATO reveal the minimum reflection loss (RL) value of − 31.6 dB, and an effective absorption band width reaches 2.08 GHz at 2.5 mm thickness. The mechanism of near-infrared laser and EM wave compatible absorption is the synergistic effect of the energy level transition of ErBO3 and the dielectric loss of ATO, coupled with the large surface area and porous structure of the microspheres. Therefore, the designed porous ErBO3@ATO composite microspheres can be an attractive choice for lasers and EM wave high-quality compatible absorption.Graphical abstract
Trends in Analytical Chemistry ( IF 0 ) Pub Date: 2023-07-05 , DOI:
10.1007/s12598-023-02301-4
XB2 (X = Mg and Al) compounds have drawn great attention for their superior electronic characteristics and potential applications in semiconductors and superconductors. The study of phonon thermal transport properties of XB2 is significant to their application and mechanism behind research. In this work, the phonon thermal transport properties of three-dimensional (3D) and two-dimensional (2D) XB2 were studied by first-principles calculations. After considering the electron–phonon interaction (EPI), the thermal conductivities (TCs) of 3D MgB2 and 3D AlB2 decrease by 29% and 16% which is consistent with experimental values. Moreover, the underlying mechanisms of reduction on lattice TCs are the decrease in phonon lifetime and heat capacity when considering quantum confinement effect. More importantly, we are surprised to find that there is a correlation between quantum confinement effect and EPI. The quantum confinement will change the phonon and electron characteristics which has an impact on EPI. Overall, our work is expected to provide insights into the phonon thermal transport properties of XB2 compounds considering EPI and quantum confinement effect.Graphical abstract
Supplementary Information
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